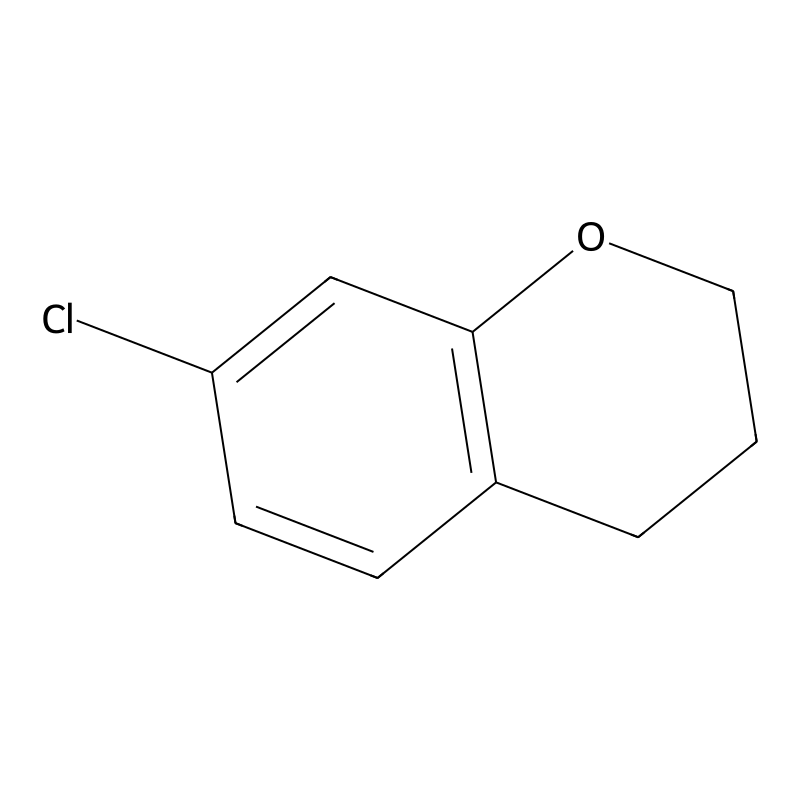

7-Chlorochromane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Chlorochromane is an organic compound characterized by its unique chlorochromane structure, which is a derivative of chromane. The chromane framework consists of a benzene ring fused to a saturated six-membered ring containing an oxygen atom. The presence of a chlorine atom at the seventh position imparts distinctive chemical properties to 7-chlorochromane, making it an interesting compound for various applications in organic chemistry and medicinal chemistry.

- Oxidation: Similar to other chromanes, 7-chlorochromane can be oxidized to form corresponding carbonyl compounds, such as ketones or aldehydes, using reagents like pyridinium chlorochromate.

- Electrophilic Substitution: The aromatic nature of the benzene ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at various positions on the ring.

- Nucleophilic Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it can be replaced by nucleophiles such as amines or alcohols.

Research has indicated that compounds related to 7-chlorochromane exhibit various biological activities. Some studies suggest potential anti-inflammatory and antioxidant properties. The specific biological effects of 7-chlorochromane itself may not be extensively documented, but its structural similarity to other bioactive chromanes suggests it may have pharmacological relevance.

The synthesis of 7-chlorochromane typically involves several steps:

- Formation of Chromane: Starting from phenolic compounds, chromanes can be synthesized through cyclization reactions involving electrophiles.

- Chlorination: The introduction of the chlorine atom can be achieved through direct chlorination methods using reagents like phosphorus pentachloride or sulfuryl chloride.

- Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate pure 7-chlorochromane.

7-Chlorochromane has potential applications in various fields:

- Medicinal Chemistry: Its derivatives may serve as lead compounds in drug development due to their potential biological activities.

- Organic Synthesis: As a versatile intermediate, it can be used in the synthesis of more complex organic molecules.

- Material Science: Compounds with similar structures are explored for their use in developing new materials with unique properties.

Interaction studies involving 7-chlorochromane may focus on its reactivity with biological macromolecules or other small molecules. For instance:

- Binding Studies: Investigating how 7-chlorochromane interacts with enzymes or receptors could provide insights into its mechanism of action.

- Metabolic Pathways: Understanding how this compound is metabolized in biological systems can reveal its pharmacokinetic properties and potential toxicity.

Several compounds share structural similarities with 7-chlorochromane, including:

- Chromane: The parent compound without chlorine; serves as a baseline for comparison in reactivity and biological activity.

- 6-Chlorochromane: A positional isomer with chlorine at the sixth position; differences in reactivity and biological effects may be observed.

- 8-Chlorochromane: Another isomer that could exhibit distinct properties compared to 7-chlorochromane.

Comparison TableCompound Chlorine Position Key Features 7-Chlorochromane 7 Unique reactivity and potential bioactivity Chromane None Baseline for comparison 6-Chlorochromane 6 Different reactivity patterns 8-Chlorochromane 8 Potentially distinct biological effects

| Compound | Chlorine Position | Key Features |

|---|---|---|

| 7-Chlorochromane | 7 | Unique reactivity and potential bioactivity |

| Chromane | None | Baseline for comparison |

| 6-Chlorochromane | 6 | Different reactivity patterns |

| 8-Chlorochromane | 8 | Potentially distinct biological effects |

Each of these compounds exhibits unique characteristics based on the position of the chlorine substituent, which influences their chemical behavior and potential applications.